molecular formula C15H12BrClO2 B1511510 (S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid CAS No. 1002752-55-7

(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid

Cat. No. B1511510
CAS RN: 1002752-55-7
M. Wt: 339.61 g/mol
InChI Key: HMACGKZYWDFEKR-AWEZNQCLSA-N
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Description

“(S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid”, also known as BPPA, is a chiral non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It has a molecular formula of C15H12BrClO2 and a molecular weight of 339.61 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid backbone with bromophenyl and chlorophenyl groups attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 339.61 g/mol and a molecular formula of C15H12BrClO2 . Other properties such as density, boiling point, and melting point are not available in the search results.

Scientific Research Applications

Biological Properties

This compound exhibits analgesic, anti-inflammatory, and antipyretic properties in animal models. Its primary action mechanism is the inhibition of cyclooxygenase (COX) enzymes, crucial in prostaglandin production. This feature has led to its exploration in treating pain, inflammation, rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Additionally, its potential use in treating cancer and Alzheimer's disease is under investigation due to its anti-tumor activity in cancer cell lines and neuroprotective effects in Alzheimer's models​​.

Toxicity and Safety in Scientific Experiments

It has a low toxicity profile in animal models. However, long-term exposure at high doses may cause liver and kidney damage. Notably, it can interact with other drugs like warfarin and methotrexate, increasing toxicity risks. Therefore, caution is advised when used in patients with liver or kidney diseases or those on certain medications​​.

Applications in Scientific Experiments

This compound is used in studies on NSAID mechanisms, drug design, and developing analytical methods. It serves as a reference standard in analyzing other arylpropionic acid derivatives in pharmaceutical formulations​​.

Current State of Research

Ongoing research is exploring its potential in treating diseases like cancer and Alzheimer's disease, given its anti-tumor and neuroprotective effects. Its role in inhibiting COX enzymes and prostaglandin production is a key research focus​​.

Potential Implications in Various Fields

The compound has implications in pharmaceuticals, biotechnology, and materials science. It's used as a starting material for synthesizing other arylpropionic acid derivatives, which could be developed into analgesics, anti-inflammatory agents, and antipyretics. Additionally, it finds use in materials development like polymers and coatings​​.

Limitations and Future Directions

Its low solubility in water poses a challenge, limiting bioavailability and effectiveness in certain applications. Future research directions include developing new formulations with increased solubility and bioavailability, exploring its use as a neuroprotective agent in Alzheimer's treatment, and designing new derivatives for more potent and selective drugs. The investigation of its toxicology and pharmacokinetics in terms of human health and environmental impact is also crucial​​.

Additional Information

For more technical details and research applications, please refer to the PubChem resource at PubChem Compound Database​.

properties

IUPAC Name

(2S)-2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c16-12-3-1-2-11(9-12)14(15(18)19)8-10-4-6-13(17)7-5-10/h1-7,9,14H,8H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMACGKZYWDFEKR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743222
Record name (2S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1002752-55-7
Record name (2S)-2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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